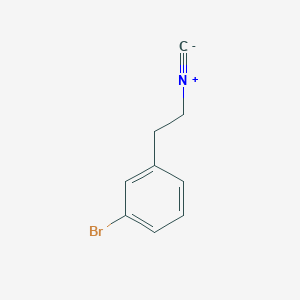

1-Bromo-3-(2-isocyanoethyl)benzene

Beschreibung

Eigenschaften

Molekularformel |

C9H8BrN |

|---|---|

Molekulargewicht |

210.07 g/mol |

IUPAC-Name |

1-bromo-3-(2-isocyanoethyl)benzene |

InChI |

InChI=1S/C9H8BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 |

InChI-Schlüssel |

WEEAFRMAQHMHLK-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#[N+]CCC1=CC(=CC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

This two-step method involves converting a primary amine to a formamide intermediate, followed by dehydration to the isocyanide. For 1-bromo-3-(2-isocyanoethyl)benzene, the synthesis proceeds as follows:

Formylation of 3-Bromophenethylamine :

Dehydration to Isocyanide :

Key Advantages

- High efficiency and scalability.

- Compatible with sensitive functional groups due to mild conditions.

Hofmann Isocyanide Synthesis

Reaction Mechanism and Procedure

This one-pot method utilizes chloroform and a strong base to convert primary amines directly to isocyanides:

Reaction Setup :

Workup :

Key Advantages

Alkylation of Isocyanide Anions

Reaction Mechanism and Procedure

This method employs lithiated isocyanides for C–C bond formation with electrophilic substrates:

Generation of Lithiated Isocyanide :

Reaction with 1-Bromo-3-(bromoethyl)benzene :

Key Advantages

Comparison of Methods

Challenges and Optimizations

- Moisture Sensitivity : Isocyanides are prone to hydrolysis; reactions require anhydrous conditions.

- Purification : Silica gel chromatography or distillation is essential to remove byproducts like ammonium salts.

- Substrate Availability : 3-Bromophenethylamine must be synthesized via bromination of phenethylamine or reduction of 3-bromocinnamic acid.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Brom-3-(2-Isocyanatoethyl)benzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann in Substitutionsreaktionen durch andere Nukleophile ersetzt werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann durch Oxidation zu entsprechenden Oxiden oder durch Reduktion zu reduzierten Derivaten umgewandelt werden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie der Suzuki-Reaktion teilnehmen, bei der sie in Gegenwart eines Palladiumkatalysators mit anderen aromatischen Verbindungen kuppelt.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Alkohole und Thiole.

Oxidationsreaktionen: Es werden Reagenzien wie Kaliumpermanganat oder Chrom(VI)-oxid verwendet.

Reduktionsreaktionen: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid eingesetzt.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Substitutionsreaktionen verschiedene substituierte Benzolderivate liefern, während Oxidations- und Reduktionsreaktionen entsprechende Oxide und reduzierte Verbindungen erzeugen.

Wissenschaftliche Forschungsanwendungen

1-Brom-3-(2-Isocyanatoethyl)benzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und bei der Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und als Baustein bei der Synthese bioaktiver Moleküle untersucht.

Medizin: Es werden Untersuchungen durchgeführt, um sein Potenzial als Vorläufer bei der Entwicklung von Arzneimitteln zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit besonderen Eigenschaften verwendet.

Wirkmechanismus

Der Mechanismus, durch den 1-Brom-3-(2-Isocyanatoethyl)benzol seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch elektrophile aromatische Substitution und nukleophile Additionsreaktionen. Der elektronenreiche Charakter des Benzolrings ermöglicht es ihm, an verschiedenen Reaktionen teilzunehmen, wobei Zwischenprodukte gebildet werden, die zu den Endprodukten führen. Die Isocyanatoethylgruppe kann ebenfalls an nukleophilen Additionen teilnehmen, wodurch die Reaktivität der Verbindung weiter diversifiziert wird .

Ähnliche Verbindungen:

Brombenzol: Besteht aus einem Benzolring mit einem einzigen Bromatom.

Chlorbenzol: Ähnlich wie Brombenzol, aber mit einem Chloratom anstelle von Brom.

Einzigartigkeit: 1-Brom-3-(2-Isocyanatoethyl)benzol ist einzigartig aufgrund des Vorhandenseins sowohl eines Bromatoms als auch einer Isocyanatoethylgruppe, die eine eindeutige Reaktivität und potenzielle Anwendungen verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht vielfältige chemische Transformationen und macht es zu einer wertvollen Verbindung in Forschung und industriellen Anwendungen.

Wirkmechanismus

The mechanism by which 1-Bromo-3-(2-isocyanoethyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The benzene ring’s electron-rich nature allows it to participate in various reactions, forming intermediates that lead to the final products. The isocyanoethyl group can also engage in nucleophilic addition, further diversifying the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

- Functional Group Impact: Trifluoromethoxy (–OCF₃): Exhibits strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity. Pd-catalyzed couplings with imidazoles achieve >90% yields . Isocyanoethyl (–CH₂NC): Greater reactivity than trifluoromethoxy or sulfonyl groups due to the isocyanide’s ability to act as a ligand in catalysis or participate in [4+1] cycloadditions. However, instability and toxicity limit its applications . Bromoethyl (–CH₂CH₂Br): Prone to elimination or nucleophilic substitution, offering pathways to alkenes or ethers .

Positional Isomerism :

Reactivity in Cross-Coupling Reactions

Pd-Catalyzed Arylations :

- 1-Bromo-3-(trifluoromethoxy)benzene reacts with imidazoles to form heterocyclic derivatives in >90% yields under Pd catalysis .

- By contrast, 1-bromo-3-(isopropyldimethylsilyl)benzene (analogous to the target compound) shows challenges in Suzuki-Miyaura couplings due to steric hindrance from bulky substituents, requiring iodinated analogs for efficient coupling .

- Synthetic Challenges: Isocyanoethyl-substituted bromobenzenes may face decomposition under standard coupling conditions, necessitating optimized protocols (e.g., low temperatures, inert atmospheres) .

Biologische Aktivität

1-Bromo-3-(2-isocyanoethyl)benzene, with the molecular formula C₉H₉BrN, is an organic compound notable for its structural features that include a bromine atom and an isocyanoethyl group. This compound is categorized as a bromo-substituted aromatic compound, which plays a significant role in organic synthesis and pharmaceutical research due to its potential biological activities.

The reactivity of this compound is primarily influenced by the presence of both the bromine atom and the isocyano group. The bromine atom can engage in nucleophilic substitution reactions, while the isocyano group allows for various cyclization reactions. For example, it has been utilized in the synthesis of complex nitrogen-containing heterocycles, such as 3,4-dihydroisoquinolines through cyclization with butyllithium.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-2-(isocyanoethyl)benzene | Bromine at position 1; isocyanoethyl at position 2 | Different positional substitution affects reactivity |

| 4-Bromobenzyl isocyanide | Bromine at position 4; isocyanide attached to benzyl | Potentially different biological activity |

| Benzyl isocyanide | No halogen substituent; only isocyanide group | Simpler structure; lacks halogen reactivity |

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the realm of pharmaceuticals. The compound's derivatives have shown promise in drug development due to their interactions with biological targets.

Case Studies

- Antimicrobial Activity : A study highlighted the synthesis and antimicrobial evaluation of compounds derived from this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- CNS Activity : Another investigation focused on compounds similar to this compound as potential candidates for treating neuroparasitic infections. These compounds demonstrated brain penetration and metabolic stability, making them suitable for central nervous system (CNS) applications .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of the bromine atom facilitates electrophilic interactions, while the isocyano group can participate in nucleophilic attacks and cyclization processes. These interactions are crucial for the compound's role in drug design and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.